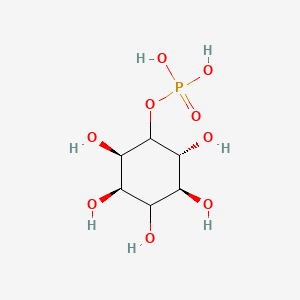

Inositol 1-phosphate

Overview

Description

Inositol 1-phosphate is a phosphorylated derivative of inositol, a naturally occurring carbohydrate. It plays a crucial role in various cellular processes, including signal transduction, energy metabolism, and cellular growth. Inositol phosphates, including this compound, are integral components of the inositol phosphate signaling network, which coordinates cellular responses to nutrient uptake and utilization .

Mechanism of Action

Target of Action

Inositol 1-phosphate and its derivatives play a crucial role in various cellular processes. They are known to decrease insulin resistance, increase insulin sensitivity, and have diverse properties with importance from cell signaling to metabolism . They are also involved in energy metabolism and insulin signaling pathway .

Mode of Action

This compound interacts with its targets and brings about changes in cellular processes. The administration of inositol allows it to act as a direct messenger of the insulin signaling and improves glucose tissue uptake . This mechanism is extrapolated to its functions in diabetes treatment, metabolic syndrome, and weight loss .

Biochemical Pathways

This compound is involved in various biochemical pathways. It plays a crucial role in various signal transduction pathways responsible for cell growth and differentiation, apoptosis, DNA repair, RNA export, regeneration of ATP and more . Inositol phosphates might enhance the browning of white adipocytes and directly improve insulin sensitivity through adipocytes . In addition, inositol pyrophosphates containing high-energy phosphate bonds are considered in increasing cellular energetics .

Pharmacokinetics

Almost all of the ingested myo-inositol and its phosphates (99.8%) are absorbed from the human gastrointestinal tract . The initial step in its metabolism is catalyzed by Ins (1,4,5)P3 3-kinase (InsP3K), followed by modification of Ins (1,3,4,6)P4 by inositol phosphate “multi-kinase” (IPMK) to Ins (1,3,4,5,6)P5 and Ins (1,3,4,5,6)P5 to Ins (1,2,3,4,5,6)P6 .

Result of Action

The result of the action of this compound is multifaceted. It plays a crucial role in various signal transduction pathways responsible for cell growth and differentiation, apoptosis, DNA repair, RNA export, regeneration of ATP and more . It also plays a role in insulin

Biochemical Analysis

Biochemical Properties

Inositol 1-phosphate participates in various biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it is involved in the synthesis of myo-inositol, a critical compound in the cell . The synthesis of myo-inositol consumes the central glycolytic metabolite glucose-6-phosphate . This compound is also known to bind to proteins and either contribute to maintaining their structural fold or promote/stabilize their assembly into complexes or contribute to their activation, in the case of enzymes .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, inositol phosphates might enhance the browning of white adipocytes and directly improve insulin sensitivity through adipocytes .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it is involved in the synthesis of myo-inositol, which is a key player in signal pathways, including reproductive, hormonal, and metabolic modulation .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and it can also affect metabolic flux or metabolite levels . For instance, it is involved in the synthesis of myo-inositol, a critical compound in the cell .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This compound is primarily localized to the cytosol during seed development and not in the embryo . This suggests that a complex interaction between the endosperm and embryo occurs during the synthesis and subsequent accumulation of this compound in developing seeds .

Preparation Methods

Synthetic Routes and Reaction Conditions: Inositol 1-phosphate can be synthesized through enzymatic phosphorylation of inositol. The enzyme this compound synthase catalyzes the conversion of glucose 6-phosphate to this compound. This reaction requires the presence of NAD+ as a cofactor and occurs under mild conditions, typically at physiological pH and temperature .

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation. Specific strains of bacteria or yeast are genetically engineered to overexpress this compound synthase, leading to the accumulation of this compound in the culture medium. The compound is then extracted and purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Inositol 1-phosphate undergoes various chemical reactions, including:

Phosphorylation: Further phosphorylation can produce higher inositol phosphates, such as inositol 1,4-bisphosphate and inositol 1,4,5-trisphosphate.

Dephosphorylation: Enzymatic dephosphorylation by phosphatases can revert this compound to free inositol.

Isomerization: this compound can isomerize to other inositol monophosphates under specific conditions.

Common Reagents and Conditions:

Phosphorylation: ATP and specific kinases are used for phosphorylation reactions.

Dephosphorylation: Phosphatases and water are used for dephosphorylation reactions.

Isomerization: Acidic or basic conditions can facilitate isomerization reactions.

Major Products:

Phosphorylation: Higher inositol phosphates (e.g., inositol 1,4,5-trisphosphate).

Dephosphorylation: Free inositol.

Isomerization: Other inositol monophosphates.

Scientific Research Applications

Inositol 1-phosphate has diverse applications in scientific research:

Comparison with Similar Compounds

Inositol 1-phosphate is part of a family of inositol phosphates, each distinguished by the number and position of phosphate groups on the inositol ring. Similar compounds include:

- Inositol bisphosphate (IP2)

- Inositol trisphosphate (IP3)

- Inositol tetrakisphosphate (IP4)

- Inositol pentakisphosphate (IP5)

- Inositol hexakisphosphate (IP6)

Uniqueness: this compound is unique in its role as a precursor for the synthesis of higher inositol phosphates. Its specific position of phosphorylation (at the 1-position) is critical for its function in the signaling pathway. Compared to other inositol phosphates, this compound is more directly involved in the initial steps of the signaling cascade, making it a key regulator of cellular responses to external stimuli .

Properties

IUPAC Name |

[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O9P/c7-1-2(8)4(10)6(5(11)3(1)9)15-16(12,13)14/h1-11H,(H2,12,13,14)/t1?,2-,3+,4-,5-,6?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INAPMGSXUVUWAF-GCVPSNMTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1O)O)OP(=O)(O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]1([C@H](C([C@@H]([C@@H](C1O)O)O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001315105 | |

| Record name | Inositol 1-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

573-35-3, 2831-74-5, 15421-51-9 | |

| Record name | Inositol monophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000573353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Inositol 3-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002831745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Inositol 1-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015421519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Inositol 1-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INOSITOL MONOPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G9I890092 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[a]pyrene-1,6-dione](/img/structure/B602332.png)